2-Chlorobenzo[c]cinnoline
Overview
Description
2-Chlorobenzo[c]cinnoline is a derivative of Benzo[c]cinnoline . Benzo[c]cinnoline is a tricyclic organic compound with the formula C12H8N2 . It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl .
Synthesis Analysis
The synthesis of cinnoline derivatives has been reported to be carried out using metal-catalyzed C-C and C-N bond formation reactions . In a specific study, this compound was found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Benzo[c]cinnoline, which is an aromatic heterocyclic compound with the formula C12H8N2 . It is a tricyclic compound where two nitrogen atoms are part of the six-membered ring .Chemical Reactions Analysis
This compound has been found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide . Another study reported a transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine .Scientific Research Applications
Synthesis and Chemical Reactivity
Reactions with Lithium Dialkylamide 2-Chlorobenzo[c]cinnoline has been a focus of chemical research, particularly in its reactions with lithium dialkylamide. Studies reveal that it yields products like 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline when reacted with lithium dimethylamide. Interestingly, the products and their ratios vary based on the specific reactants and conditions used, indicating a rich chemistry with potential applications in material science or pharmaceutical synthesis (Lewis & Reiss, 1968), (Lewis, Prager & Ross, 1975).
Aminobenzo[c]cinnolines Formation Investigations into the reactions of chlorobenzo[c]cinnolines with potassium amide in ammonia have demonstrated the formation of aminobenzo[c]cinnolines, a process which involves mixed addition-elimination and elimination-addition mechanisms. This implies the versatility of this compound in synthesizing a range of compounds, potentially opening doors to new materials and pharmaceuticals (Lewis, Prager & Ross, 1975).
Biological Activity and Medicinal Chemistry
Cinnoline Derivatives The cinnoline nucleus, part of the this compound structure, is integral in medicinal chemistry. Derivatives of cinnoline have been reported to exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties. This underscores the potential of this compound in the development of new pharmaceutical agents (Szumilak & Stańczak, 2019).
Development of Kinase Inhibitors 4-(2-Fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have shown promising results as c-Met kinase inhibitors. These compounds, part of broader research involving this compound, exhibited significant antiproliferative activity against various cancer cell lines. This positions this compound as a key compound in the exploration of novel cancer treatments (Li et al., 2013).
Future Directions
Future research could focus on the development of novel transition-metal-free mediated reactions from simple substrates to obtain the cinnoline framework . Additionally, there is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives, examining their different properties and potential applications .
properties
IUPAC Name |
2-chlorobenzo[c]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGNTCUCRWUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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